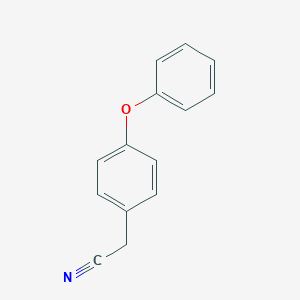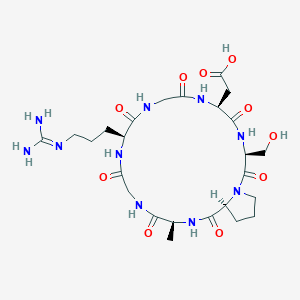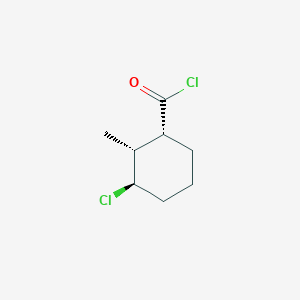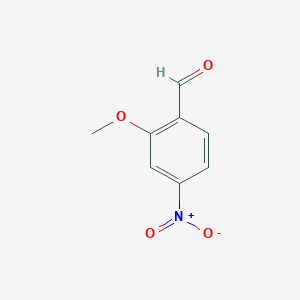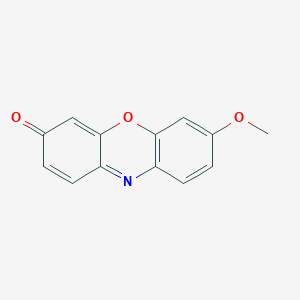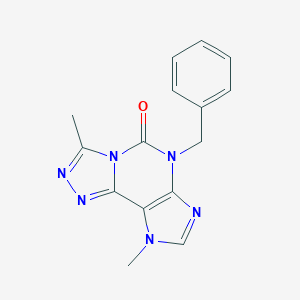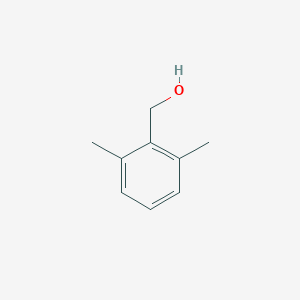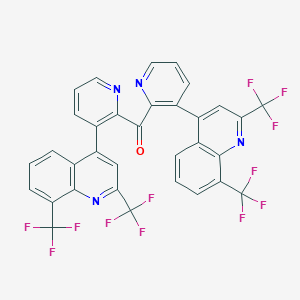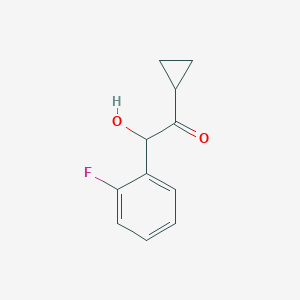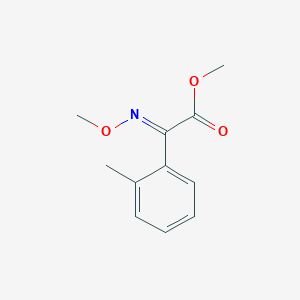
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride
説明
Synthesis Analysis
Hydrazine derivatives are synthesized through various reactions, including condensation, diazotization, and reduction processes. For instance, the synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine involves the condensation of picryl chloride with hydrazine hydrate . Similarly, 4-chloro-2-fluorophenylhydrazine is synthesized from 2-fluoroaniline through acylation, chlorination, hydrolysis, diazotization, and reduction, with a high yield and purity . These methods could potentially be adapted for the synthesis of "(2-Bromo-6-fluorophenyl)hydrazine hydrochloride" by substituting the appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of hydrazine derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the structure of 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine was elucidated using FT-IR, NMR, and single-crystal X-ray diffraction . The crystal structure analysis reveals the orientation of benzene rings and the presence of intermolecular hydrogen bonds, which are crucial for understanding the molecular geometry and potential reactivity of the compound .
Chemical Reactions Analysis
Hydrazine derivatives participate in various chemical reactions, including those with electrophiles and nucleophiles. The reactivity of these compounds can be influenced by the substituents on the phenyl ring. For instance, bromine chloride is used as a standard reagent for the titrimetric determination of hydrazine and its aryl derivatives, indicating that bromo-substituted hydrazines can undergo electron transfer reactions .
Physical and Chemical Properties Analysis
The physical properties such as melting points and the chemical properties like reactivity towards DNA binding can be determined experimentally and theoretically. The melting point of 4-chloro-2-fluorophenylhydrazine is reported to be around 59-60°C, suggesting that similar compounds might have comparable melting points . The interaction of hydrazine derivatives with DNA has been investigated using UV-visible spectroscopy, cyclic voltammetry, and theoretical calculations, indicating that these compounds can intercalate with DNA base pairs .
科学的研究の応用
Potential in Drug Synthesis and Analysis
A significant area of research involves the analytical approaches to control and analyze hydrazine, hydrazides, and hydrazones due to concerns related to their potential genotoxicity. These compounds, including (2-Bromo-6-fluorophenyl)hydrazine hydrochloride, are critical in the synthesis and analysis of active pharmaceutical ingredients (APIs) and drug products. The wide variety of analytical techniques, both chromatographic and spectroscopic, underscore the compound's utility in ensuring the safety and efficacy of pharmaceuticals (Elder, Snodin, & Teasdale, 2011).
Involvement in Antimicrobial Research
Hydrazide–hydrazone derivatives, including those related to (2-Bromo-6-fluorophenyl)hydrazine hydrochloride, have been investigated for their antimicrobial properties. These compounds exhibit a wide variety of biological activities, such as antibacterial, antitubercular, antifungal, and antiprotozoal actions. The last six years have seen a surge in research focused on the antimicrobial activity of these derivatives, indicating their potential as future antimicrobial agents (Popiołek, 2016).
Environmental and Safety Considerations
Research on graphene-based nanomaterials for the electrochemical sensing of hydrazine highlights the environmental and safety implications of handling hydrazine compounds. Given hydrazine's hepatotoxic, mutagen, and carcinogenic properties, monitoring its concentration is crucial. Graphene-based nanomaterials present a promising avenue for developing high-performance electrochemical sensors, reflecting ongoing efforts to mitigate the risks associated with hydrazine exposure (Singh et al., 2022).
Optoelectronic Material Development
The synthesis and functionalization of compounds like (2-Bromo-6-fluorophenyl)hydrazine hydrochloride are crucial in the development of new optoelectronic materials. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the compound's versatility beyond pharmaceuticals (Lipunova et al., 2018).
Safety And Hazards
The compound is considered hazardous and has the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is recommended to wear protective gloves/protective clothing/eye protection/face protection and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
(2-bromo-6-fluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRQPOGSUUNCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382447 | |
| Record name | (2-bromo-6-fluorophenyl)hydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride | |
CAS RN |
1049729-31-8 | |
| Record name | (2-bromo-6-fluorophenyl)hydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


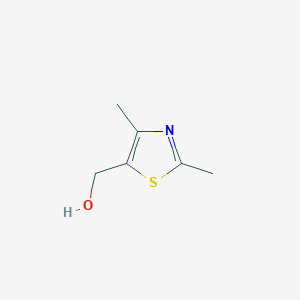
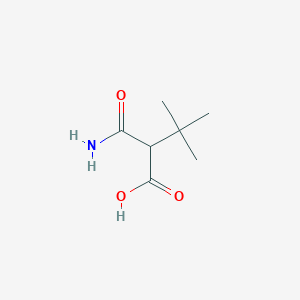
![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B150999.png)
